molecular formula C20H13Cl2NO2 B8690792 6-Chloro-9-(4-chlorophenoxy)-2-methoxyacridine CAS No. 115960-63-9

6-Chloro-9-(4-chlorophenoxy)-2-methoxyacridine

Cat. No. B8690792
Key on ui cas rn: 115960-63-9
M. Wt: 370.2 g/mol
InChI Key: YNQUJOACGVTWMC-UHFFFAOYSA-N
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Patent
US05519126

Procedure details

A reaction mixture consisting of 1.39 g (5.0 mmol) of 6,9-dichloro-2-methoxyacridine and 3.0 g (23 mmol) of p-chlorophenol was heated at 80° C. for 4 h. The hot reaction mixture was poured into hot 5% aqueous NaOH. The combined solution was stirred until a fine yellow crystalline precipitate appeared. The crystals were filtered, washed to neutrality with water and dried at 70° C. in vacuo. Recrystallization from pyridine afforded 6-chloro-9-(p-chlorophenoxy)-2-methoxyacridine as yellow microcrystals, yield 1.06 g (57%), mp 151.5°-153° C.; λ max (CH3OH) 400, 381, 351, 333, 318 (sh) and 262 nm; 1H-NMR (CDCl3, (CH3)4Si) δ 3.76 (s, 3) 6.7-6.9 (m, 2) 7.1-7.6 (m, 5) and 7.8-8.2 (m, 3).
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:13](=[CH:14][CH:15]=1)[C:12](Cl)=[C:11]1[C:6]([CH:7]=[CH:8][C:9]([O:17][CH3:18])=[CH:10]1)=[N:5]2.[Cl:19][C:20]1[CH:25]=[CH:24][C:23]([OH:26])=[CH:22][CH:21]=1.[OH-].[Na+]>>[Cl:1][C:2]1[CH:3]=[C:4]2[C:13](=[CH:14][CH:15]=1)[C:12]([O:26][C:23]1[CH:24]=[CH:25][C:20]([Cl:19])=[CH:21][CH:22]=1)=[C:11]1[C:6]([CH:7]=[CH:8][C:9]([O:17][CH3:18])=[CH:10]1)=[N:5]2 |f:2.3|

Inputs

Step One
Name
Quantity
1.39 g
Type
reactant
Smiles
ClC=1C=C2N=C3C=CC(=CC3=C(C2=CC1)Cl)OC
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The combined solution was stirred until a fine yellow crystalline precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The crystals were filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried at 70° C. in vacuo
CUSTOM
Type
CUSTOM
Details
Recrystallization from pyridine

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2N=C3C=CC(=CC3=C(C2=CC1)OC1=CC=C(C=C1)Cl)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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